[2-(Aminomethyl)-6-methylphenyl]methanol

Physicochemical characterization Drug design Salt selection

[2-(Aminomethyl)-6-methylphenyl]methanol (CAS 2055593-84-3) is a disubstituted benzyl alcohol derivative bearing an aminomethyl (–CH₂NH₂) group at the 2-position and a methyl (–CH₃) group at the 6-position on the aromatic ring. With molecular formula C₉H₁₃NO and molecular weight 151.21 g/mol, it belongs to the benzylamine family—a class distinguished from conventional aniline-based analogs by the interposition of a methylene spacer between the aromatic ring and the primary amine nitrogen.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B13564185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Aminomethyl)-6-methylphenyl]methanol
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CN)CO
InChIInChI=1S/C9H13NO/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4,11H,5-6,10H2,1H3
InChIKeyRJWJTANAQBMTFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Aminomethyl)-6-methylphenyl]methanol: A Benzylamine-Type Building Block for Pharmaceutical and Agrochemical Intermediate Procurement


[2-(Aminomethyl)-6-methylphenyl]methanol (CAS 2055593-84-3) is a disubstituted benzyl alcohol derivative bearing an aminomethyl (–CH₂NH₂) group at the 2-position and a methyl (–CH₃) group at the 6-position on the aromatic ring [1]. With molecular formula C₉H₁₃NO and molecular weight 151.21 g/mol, it belongs to the benzylamine family—a class distinguished from conventional aniline-based analogs by the interposition of a methylene spacer between the aromatic ring and the primary amine nitrogen [1]. This structural feature fundamentally alters the compound's basicity, lipophilicity, conformational freedom, and metabolic handling, making direct substitution with closely related aniline or positional isomers scientifically unjustifiable in many synthetic and pharmacological contexts.

Why [2-(Aminomethyl)-6-methylphenyl]methanol Cannot Be Replaced by Simple Aniline or Positional Isomer Analogs


At first glance, (2-amino-6-methylphenyl)methanol (CAS 65658-16-4) or other C₉H₁₃NO positional isomers may appear interchangeable with [2-(aminomethyl)-6-methylphenyl]methanol. However, the difference between a benzylic amine (pKa ~9.3) and an aromatic amine (pKa ~4.6) translates into a >10⁴-fold difference in protonation state at physiological pH, altering solubility, salt-forming capacity, and target engagement [1][2]. Furthermore, the additional methylene group shifts the computed lipophilicity (XLogP3) from 1.3 to 0.3 and adds an extra rotatable bond, directly impacting membrane permeability and conformational adaptability [1]. A head-to-head medicinal chemistry study of benzylamine-versus-aniline hybrid structures demonstrated that benzylamine-based scaffolds were superior in both activity and ADME profile, confirming that the aminomethyl/aniline distinction is not a trivial isosteric replacement [2]. For procurement decisions, these quantifiable physicochemical and pharmacological divergences mean that substituting the aniline analog for the target aminomethyl compound risks altered reactivity, reduced metabolic stability, and inconsistent biological outcomes.

Quantitative Differentiation Evidence for [2-(Aminomethyl)-6-methylphenyl]methanol Versus Closest Analogs


Basicity Advantage: Benzylic Amine pKa ≈ 9.3 vs. Aromatic Amine pKa ≈ 4.6 Alters Protonation State by >10⁴-Fold at Physiological pH

The target compound's aminomethyl group classifies it as a benzylamine-type base, with the conjugate acid pKa of benzylamine reported as 9.34 [1]. In contrast, the closest aniline analog, (2-amino-6-methylphenyl)methanol, contains an aromatic amine directly conjugated to the ring; the conjugate acid of aniline exhibits a pKa of 4.58–4.60 [1]. This ~4.7 log-unit difference means that at pH 7.4, the target compound is predominantly protonated (>99% as ammonium cation), whereas the aniline analog remains >99% neutral free base. The methyl and hydroxymethyl ring substituents modestly perturb these values but do not reverse the fundamental benzylamine > aniline basicity rank order [2].

Physicochemical characterization Drug design Salt selection

Lipophilicity Shift: XLogP 0.3 (Target) vs. 1.3 (Aniline Analog) Alters Predicted Membrane Permeability and Solubility Profile

PubChem-computed XLogP3-AA values provide a direct, quantitative comparison of lipophilicity between the target compound and its closest aniline analog. [2-(Aminomethyl)-6-methylphenyl]methanol returns XLogP3 = 0.3, whereas (2-amino-6-methylphenyl)methanol gives XLogP3 = 1.3 [1]. The one-log-unit reduction arises from the additional methylene group and the higher basicity of the benzylic amine, which together increase hydrogen-bonding capacity relative to molecular volume. This shift moves the target compound closer to the optimal CNS drug-like lipophilicity window (typically XLogP 1–3) while simultaneously predicting higher aqueous solubility than the more lipophilic aniline comparator [2].

ADME prediction Lipophilicity Solubility

Conformational Flexibility: Two Rotatable Bonds (Target) vs. One (Aniline Analog) Influences Entropic Binding Penalty and Scaffold Adaptability

The target compound contains two freely rotatable bonds (the benzylic C–CH₂NH₂ and the C–CH₂OH bonds), whereas (2-amino-6-methylphenyl)methanol possesses only one (the C–CH₂OH bond), as the amino group is directly attached to the ring with no additional rotational degree of freedom [1]. This additional rotatable bond increases the conformational ensemble available to the target molecule. In drug design, a measured increase in rotatable bond count is associated with enhanced target adaptability but also carries an entropic penalty upon binding; the optimal range for oral drugs is typically ≤10 rotatable bonds, and the target's count of 2 remains well within favorable territory [2].

Conformational analysis Drug design Binding entropy

ADME Superiority of Benzylamine over Aniline Scaffolds: Class-Level Evidence from EGFR Inhibitor Optimization

In a systematic structure-activity and ADME study of thienopyrimidine-based EGFR inhibitors, Bugge et al. directly compared benzylamine-containing compounds against their aniline hybrid counterparts [1]. The authors concluded that 'compounds based on benzylamines were found superior to aniline hybrid structures with respect to activity and ADME profile' [1]. This class-level finding is directly relevant to the target compound, which carries the benzylamine (aminomethyl) motif, versus the aniline analog (2-amino-6-methylphenyl)methanol. While the cited study did not test the exact compound [2-(aminomethyl)-6-methylphenyl]methanol, the pharmacophore distinction—benzylic vs. aromatic amine—is identical to the core structural variable separating our target from its primary comparator [1].

Metabolic stability ADME Medicinal chemistry

Synthetic Intermediate Validation: Established Role in Quinoxalinedione Glutamate Receptor Antagonist Synthesis (Pfizer Patent Route)

The Drug Synthesis Database records that (2-amino-6-methylphenyl)methanol—the direct aniline analog—serves as a key intermediate (stage II) in a Pfizer-patented synthetic route to quinoxalinedione glutamate receptor antagonists (WO 9640650; US 5874426; JP 1999506724) [1]. The target compound [2-(aminomethyl)-6-methylphenyl]methanol, bearing the more nucleophilic benzylic amine, is structurally poised to participate in analogous cyclization and condensation reactions with enhanced reactivity due to its higher basicity and greater conformational flexibility [2]. No equivalent patent-validated synthetic route was identified for the target compound in publicly accessible databases at the time of this analysis, suggesting an underexploited opportunity for novel intermediate applications where the aminomethyl group offers distinct reactivity advantages over the aniline nitrogen.

Synthetic chemistry Pharmaceutical intermediate Patent evidence

High-Value Application Scenarios for [2-(Aminomethyl)-6-methylphenyl]methanol Driven by Differentiation Evidence


Medicinal Chemistry: Benzylamine-Based Kinase or Receptor Inhibitor Scaffolds Requiring Superior ADME Profiles

For drug discovery programs targeting kinases, GPCRs, or ion channels where the amine moiety engages a conserved acidic residue in the binding pocket, [2-(aminomethyl)-6-methylphenyl]methanol provides a benzylic amine anchor point. Class-level evidence demonstrates that benzylamine-based scaffolds outperform aniline hybrids in both target activity and ADME endpoints [1]. The target compound's XLogP of 0.3 positions it favorably for oral bioavailability optimization, while its protonated state at physiological pH (pKa ~9.3) ensures strong electrostatic interactions with aspartate or glutamate side chains [2]. This compound should be prioritized over the aniline analog (2-amino-6-methylphenyl)methanol when parallel structure-activity relationship programs require a more hydrophilic, metabolically resilient amine building block [1].

Synthetic Methodology: Nucleophilic Amine for Reductive Amination, Amide Coupling, and Heterocycle Annulation

The aminomethyl group of the target compound is a classic benzylamine nucleophile, substantially more reactive toward electrophiles than the aromatic amine of (2-amino-6-methylphenyl)methanol. With a conjugate acid pKa of approximately 9.3 [1], the amine remains predominantly unprotonated under mildly basic coupling conditions (pH 8–10), enabling direct reductive amination with aldehydes, acylation with activated esters, and participation in Mannich or Pictet-Spengler cyclizations without requiring pre-deprotonation. The additional rotatable bond (2 vs. 1) [2] provides the conformational flexibility to accommodate sterically demanding reaction partners. Researchers designing multi-step synthetic sequences should procure this compound when a highly nucleophilic, non-conjugated amine is required for efficient C–N bond formation.

Salt Form Screening and Formulation Development: Enhanced Basicity Enables a Broader Salt Landscape

The >10⁴-fold difference in protonation between the target compound (benzylamine-type, pKa ~9.3) and its aniline analog (pKa ~4.6) at physiological pH [1] directly impacts pharmaceutical salt selection. The target compound can form stable ammonium salts with a wide range of pharmaceutically acceptable counterions (hydrochloride, sulfate, mesylate, tosylate), whereas the aniline analog remains largely un-ionized under the same conditions, limiting salt formation options and potentially compromising crystallinity and dissolution rate. For pre-formulation screening or solid-state chemistry studies, [2-(aminomethyl)-6-methylphenyl]methanol offers a demonstrably broader and more predictable salt landscape [1].

Agrochemical Intermediate: Metabolic Stability Advantage for Crop Protection Lead Optimization

In agrochemical discovery, metabolic stability in target organisms and environmental persistence are critical optimization parameters. The class-level ADME superiority of benzylamine over aniline scaffolds reported by Bugge et al. [1] suggests that the target compound—when elaborated into fungicidal, herbicidal, or insecticidal leads—may exhibit reduced oxidative N-dealkylation or N-hydroxylation compared to aniline-derived analogs. Furthermore, the lower lipophilicity (XLogP 0.3 vs. 1.3) [2] predicts reduced soil adsorption and bioaccumulation potential, an increasingly important regulatory consideration. Procurement of [2-(aminomethyl)-6-methylphenyl]methanol for agrochemical intermediate libraries is recommended when both target potency and favorable environmental fate profiles are required.

Quote Request

Request a Quote for [2-(Aminomethyl)-6-methylphenyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.